molecular formula C17H17NO5 B5641986 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid

4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid

Cat. No. B5641986
M. Wt: 315.32 g/mol
InChI Key: CKPZGTHZUDGOEK-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of complex compounds related to the structure of 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid involves multiple steps, often starting from basic carboxylic acids or their derivatives. For example, synthesis processes can include reactions with dimethyl sulfate for methylation, followed by reactions with potassium thiocyanate and bromine for further functional group transformations. Ethylation can be achieved using bromoethane in the presence of potassium hydroxide, leading to the final products after oxidation with hydrogen peroxide (Wang Yu, 2008).

Molecular Structure Analysis The molecular structure of compounds related to 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid demonstrates a range of interactions and conformations. For instance, the structure may feature nearly planar configurations with substituents lying out of the molecular plane due to steric interactions. Intramolecular hydrogen bonding can be observed in some derivatives, contributing to the compound's stability and crystalline arrangement (D. H. Barich et al., 2004).

Chemical Reactions and Properties Chemical reactions involving derivatives of 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid can result in various functional group transformations. For example, reactions with o-aminothiophenol disulfides and substituted benzaldehydes under reducing conditions can yield benzothiazole derivatives. Such processes are essential for creating compounds with potent antiproliferative activity against cancer cell lines, demonstrating the significance of these reactions in medicinal chemistry (Catriona G Mortimer et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, given the known properties of benzoic acid derivatives .

properties

IUPAC Name

4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-10-5-4-6-11(7-10)16(19)18-13-9-15(23-3)14(22-2)8-12(13)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPZGTHZUDGOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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